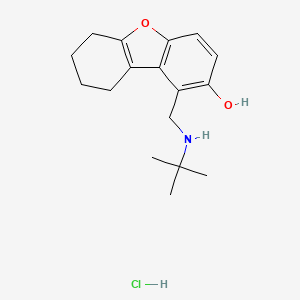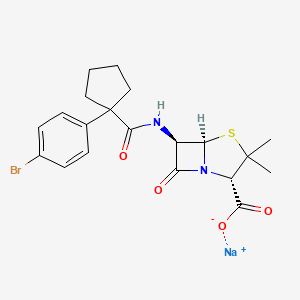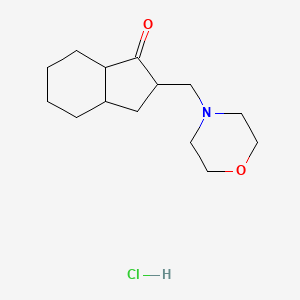
Methyldopa pivaloyloxyethyl ester phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyldopa pivaloyloxyethyl ester phosphate is a prodrug of methyldopa, a well-known antihypertensive agent. This compound is designed to improve the bioavailability and pharmacokinetic properties of methyldopa by enhancing its absorption and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyldopa pivaloyloxyethyl ester phosphate involves the esterification of methyldopa with pivaloyloxyethyl groups. This process typically requires the use of pivaloyl chloride and an appropriate base, such as triethylamine, under controlled conditions . The esterification reaction is followed by the phosphorylation of the ester using phosphoric acid or a suitable phosphorylating agent .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and phosphorylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Methyldopa pivaloyloxyethyl ester phosphate undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include methyldopa, its derivatives, and various phosphorylated intermediates .
Scientific Research Applications
Methyldopa pivaloyloxyethyl ester phosphate has several scientific research applications:
Mechanism of Action
Methyldopa pivaloyloxyethyl ester phosphate exerts its effects by being hydrolyzed in the body to release methyldopa. Methyldopa then acts as a centrally-acting alpha-2 adrenergic agonist, inhibiting adrenergic neuronal outflow and reducing vasoconstrictor adrenergic signals . This leads to a decrease in blood pressure and improved cardiovascular function .
Comparison with Similar Compounds
Similar Compounds
Methyldopa: The parent compound, used as an antihypertensive agent.
Pivaloyloxyethyl esters of other drugs: Similar esters used to enhance the bioavailability of various drugs.
Uniqueness
Methyldopa pivaloyloxyethyl ester phosphate is unique due to its improved pharmacokinetic properties, such as increased bioavailability and stability, compared to methyldopa . This makes it a promising candidate for further development and clinical use.
Properties
CAS No. |
111726-69-3 |
|---|---|
Molecular Formula |
C17H28NO10P |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
1-[(2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoyl]oxyethyl 2,2-dimethylpropanoate;phosphoric acid |
InChI |
InChI=1S/C17H25NO6.H3O4P/c1-10(23-14(21)16(2,3)4)24-15(22)17(5,18)9-11-6-7-12(19)13(20)8-11;1-5(2,3)4/h6-8,10,19-20H,9,18H2,1-5H3;(H3,1,2,3,4)/t10?,17-;/m0./s1 |
InChI Key |
LIMIEGUUDLBKHY-CBAQISRPSA-N |
Isomeric SMILES |
CC(OC(=O)[C@](C)(CC1=CC(=C(C=C1)O)O)N)OC(=O)C(C)(C)C.OP(=O)(O)O |
Canonical SMILES |
CC(OC(=O)C(C)(C)C)OC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


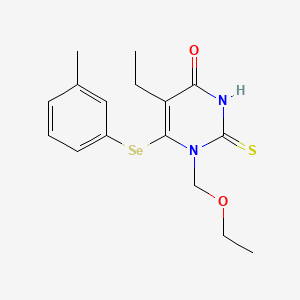
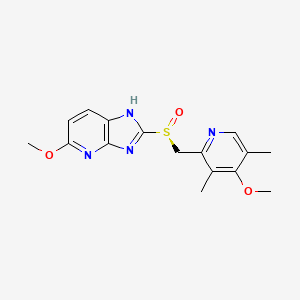
![1-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]-4-methylpiperazine;dihydrochloride](/img/structure/B12744370.png)
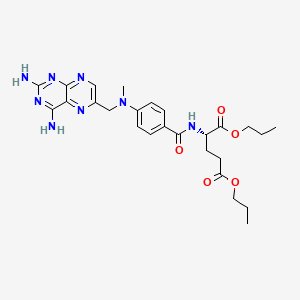

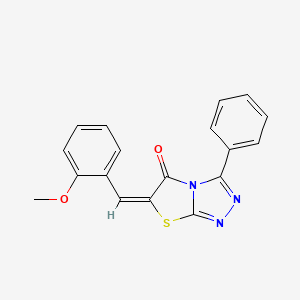
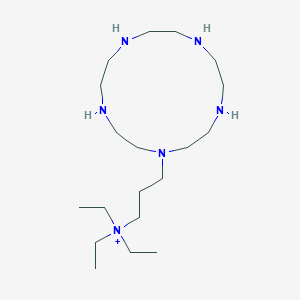
![(Z)-but-2-enedioic acid;1,3-dimethyl-7-[3-[5-(2-morpholin-4-ylethyl)-1,2,4-oxadiazol-3-yl]propyl]purine-2,6-dione](/img/structure/B12744406.png)
